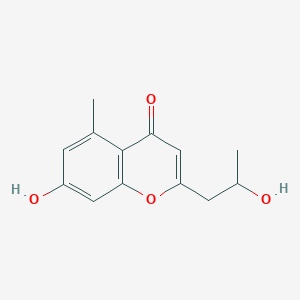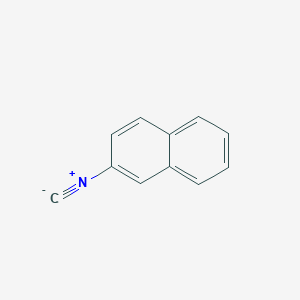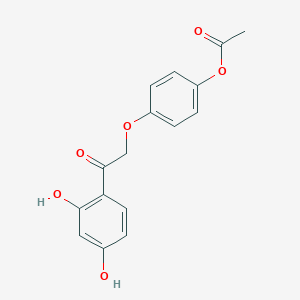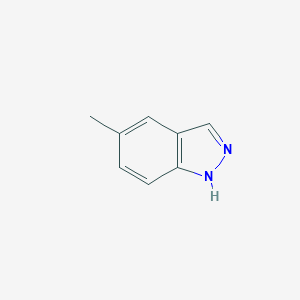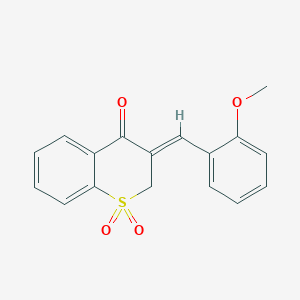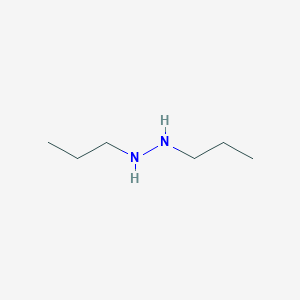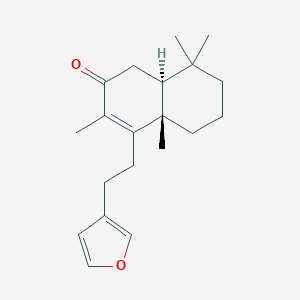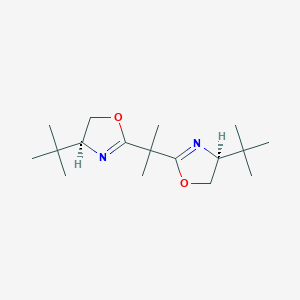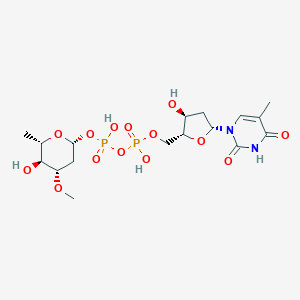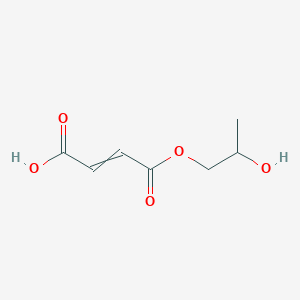
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid, also known as HOPO, is a chelating agent that is widely used in scientific research. It has a unique structure that allows it to form stable complexes with a variety of metal ions, making it a valuable tool for studying biological and chemical processes.
Mécanisme D'action
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid works by forming stable complexes with metal ions. Its unique structure allows it to coordinate with metal ions in a specific way, forming stable complexes that can be studied using a variety of techniques.
Effets Biochimiques Et Physiologiques
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of metalloproteases, enzymes that are involved in a variety of biological processes. It has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid has several advantages for use in lab experiments. It is a highly stable compound that can be easily synthesized and purified. Its unique structure allows it to form stable complexes with a wide range of metal ions, making it a valuable tool for studying biological and chemical processes.
However, there are also limitations to the use of 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid in lab experiments. Its chelating properties can interfere with the function of some biological molecules, making it difficult to study their properties in the presence of 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid. Additionally, 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid can be toxic at high concentrations, which must be taken into account when designing experiments.
Orientations Futures
There are several areas of future research that could be explored using 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid. One area of interest is the development of new drugs and diagnostic tools based on the chelating properties of 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid. Another area of interest is the study of the role of metal ions in biological systems, which could lead to new insights into the mechanisms of disease. Additionally, the development of new synthesis methods for 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid could lead to the production of more stable and effective chelating agents.
Méthodes De Synthèse
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-chloro-4-oxobut-2-enoic acid with 2-hydroxypropylamine. This reaction results in the formation of a stable intermediate, which can be further modified to produce 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid.
Applications De Recherche Scientifique
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid has a wide range of applications in scientific research. It is commonly used as a chelating agent to study the properties of metal ions in biological systems. It has been used to study the binding of metal ions to proteins, DNA, and other biological molecules. 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid has also been used in the development of new drugs and diagnostic tools.
Propriétés
Numéro CAS |
10099-73-7 |
|---|---|
Nom du produit |
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid |
Formule moléculaire |
C7H12O6 |
Poids moléculaire |
174.15 g/mol |
Nom IUPAC |
4-(2-hydroxypropoxy)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C7H10O5/c1-5(8)4-12-7(11)3-2-6(9)10/h2-3,5,8H,4H2,1H3,(H,9,10) |
Clé InChI |
ZKXXLNRGNAUYHP-UHFFFAOYSA-N |
SMILES isomérique |
CC(COC(=O)/C=C\C(=O)O)O |
SMILES |
CC(COC(=O)C=CC(=O)O)O |
SMILES canonique |
CC(COC(=O)C=CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



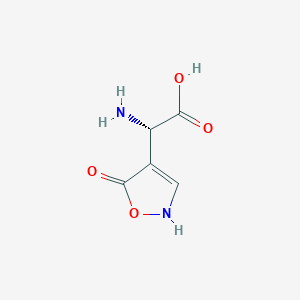

![(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B161555.png)

